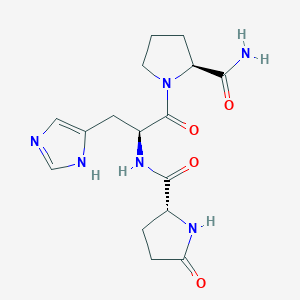
H-D-Pyr-His-Pro-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Pyr-His-Pro-NH2 can be achieved through a four-step process without the need for protecting groups. This method ensures high purity (>98%) and involves the following steps :
Condensation: The initial step involves the condensation of pyroglutamic acid with histidine.
Coupling: The resulting dipeptide is then coupled with prolineamide.
Purification: The tripeptide is purified to remove any impurities.
Final Product: The final product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure consistency and quality .
化学反应分析
Types of Reactions
H-D-Pyr-His-Pro-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the peptide.
Substitution: Substitution reactions can occur at the histidine or prolineamide residues.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides with modified functional groups .
科学研究应用
H-D-Pyr-His-Pro-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Plays a crucial role in the regulation of thyroid hormone production and is used in studies related to metabolic regulation.
作用机制
H-D-Pyr-His-Pro-NH2 exerts its effects by binding to the thyrotropin-releasing hormone receptor (TRHR), a member of the class A G protein-coupled receptor family. Upon binding, TRHR activates the phosphatidylinositol-calcium-protein kinase C pathway, leading to the upregulation of thyroid hormones. This pathway is essential for maintaining metabolic homeostasis and regulating thyroid hormone production .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Triptorelin: A synthetic decapeptide agonist analog of luteinizing hormone-releasing hormone (LHRH).
Leuprolide: Another synthetic peptide used in the treatment of hormone-sensitive cancers.
Goserelin: A synthetic peptide used for similar therapeutic purposes.
Uniqueness
H-D-Pyr-His-Pro-NH2 is unique due to its specific role in the hypothalamo-pituitary-thyroid axis and its ability to regulate thyroid hormone production. Unlike other peptides, it has a distinct mechanism of action and specific molecular targets, making it a valuable compound for both research and therapeutic applications .
属性
分子式 |
C16H22N6O4 |
|---|---|
分子量 |
362.38 g/mol |
IUPAC 名称 |
(2R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11+,12+/m1/s1 |
InChI 键 |
XNSAINXGIQZQOO-WOPDTQHZSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]3CCC(=O)N3)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



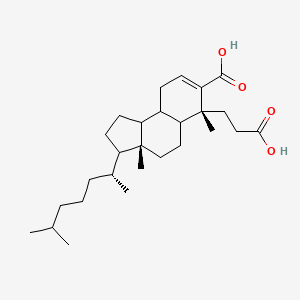

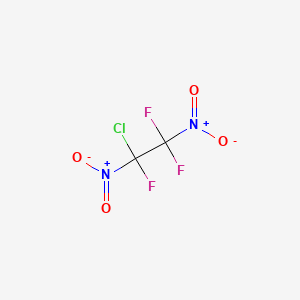
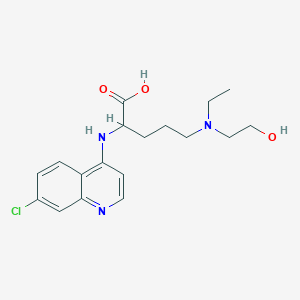

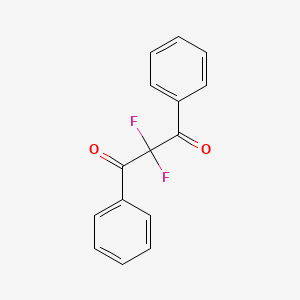
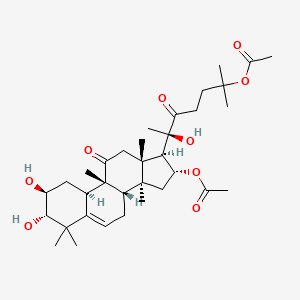
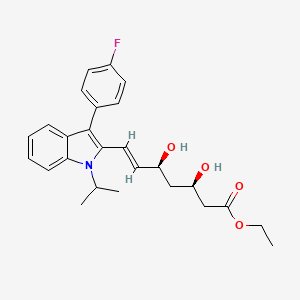

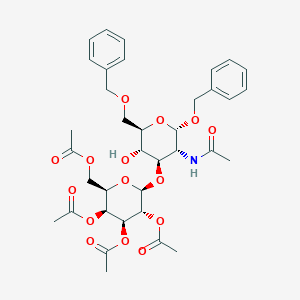
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
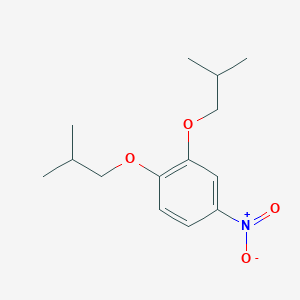
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
